BenchChemオンラインストアへようこそ!

Vildagliptin Impurity A

Pharmaceutical analysis Regulatory compliance Impurity profiling

Vildagliptin Impurity A (CAS 565453-39-6) is chemically the amide impurity designated USP/EP Impurity B (0.3% limit). CRITICAL: Ordering 'Impurity A' without CAS verification risks receiving cyclic amidine CAS 1036959-23-5—a different entity with distinct chromatographic behavior. This ≥95% HPLC reference standard is both a process impurity and vildagliptin metabolite (M18.6), essential for forced degradation studies, HPLC/UPLC method validation, and ANDA/QC applications. Its distinct LogP (0.23) and TPSA (95.66 Ų) demand specific chromatographic optimization for baseline resolution. Pharmacopeial traceability and patient-centric specification data support regulatory submissions. Verify CAS 565453-39-6 at procurement to prevent costly method transfer errors.

Molecular Formula C₁₇H₂₇N₃O₃
Molecular Weight 321.41
CAS No. 565453-39-6
Cat. No. B1148176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin Impurity A
CAS565453-39-6
SynonymsVildagliptin Impurity A
Molecular FormulaC₁₇H₂₇N₃O₃
Molecular Weight321.41
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N
InChIInChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin Impurity A (CAS 565453-39-6): Amide Impurity Reference Standard for DPP-4 Inhibitor Quality Control


Vildagliptin Impurity A, chemically designated as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide or (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide with CAS 565453-39-6 and molecular formula C₁₇H₂₇N₃O₃ (MW 321.41) [1], is a process-related impurity and degradation product of the oral antidiabetic agent vildagliptin [2]. This compound exhibits a predicted LogP of 0.23 and topological polar surface area of 95.66 Ų [3], and is characterized by a melting point of 94-96 °C [4]. Unlike many other vildagliptin-related impurities, this amide impurity is also recognized as a metabolite (M18.6) of vildagliptin [5], a feature that has direct implications for its regulatory specification limits and analytical method development requirements.

Why Vildagliptin Impurity A (CAS 565453-39-6) Cannot Be Substituted with Other Vildagliptin Impurity Reference Standards


The designation 'Vildagliptin Impurity A' is not a unique identifier across all pharmacopoeias, vendor catalogs, and regulatory filings, leading to significant procurement and analytical method development risks. In the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, the amide impurity bearing CAS 565453-39-6 is classified as 'Impurity B' with a maximum allowable limit of 0.3%, while 'Impurity A' refers to the cyclic amidine derivative [1]. Conversely, many commercial vendors and research suppliers label CAS 565453-39-6 as 'Vildagliptin Impurity A' . This cross-nomenclature discrepancy means that ordering 'Impurity A' without CAS verification can result in the acquisition of an entirely different chemical entity (e.g., CAS 1036959-23-5, the cyclic amidine impurity), which possesses distinct chromatographic retention behavior, different UV spectral characteristics, and non-overlapping regulatory specification limits [2]. The following quantitative evidence demonstrates why precise CAS-based selection of this specific amide impurity reference standard is essential for reliable analytical method development, forced degradation studies, and ANDA/QC applications.

Quantitative Differentiation of Vildagliptin Impurity A (CAS 565453-39-6) Against Closest Comparators: Analytical and Regulatory Evidence


Regulatory Specification Limit: 3-Fold Higher Allowance Compared to Other Critical Vildagliptin Impurities

In USP/EP monographs for vildagliptin drug substance, the amide impurity (identified as Impurity B, corresponding to CAS 565453-39-6) has a maximum allowable limit of 0.3%, whereas Impurity A (cyclic amidine) and Impurity C (diketopiperazine) are each limited to 0.1% maximum [1]. This 3-fold higher specification limit means that analytical methods developed for this impurity do not require the same extreme sensitivity as those targeting other specified impurities, and failure to correctly identify the impurity can lead to inappropriate method LOQ targets or erroneous out-of-specification investigations. The total impurities limit is 0.5% maximum, meaning this single impurity can constitute up to 60% of the total impurity budget [1].

Pharmaceutical analysis Regulatory compliance Impurity profiling

Physicochemical Property Differentiation: LogP and TPSA Values Distinguish This Amide Impurity from Vildagliptin API and Other Impurities

Vildagliptin Impurity A (CAS 565453-39-6) exhibits a predicted LogP of 0.23 and topological polar surface area (TPSA) of 95.66 Ų [1]. In contrast, the parent drug vildagliptin (CAS 274901-16-5) has a higher predicted LogP of approximately 1.5 and molecular weight of 303.4 g/mol [2]. The impurity's lower LogP (more hydrophilic) and higher TPSA (greater polarity) compared to the API result in significantly different reversed-phase HPLC retention behavior—this impurity elutes earlier than vildagliptin on C18 columns under typical aqueous-organic gradient conditions, necessitating specific chromatographic optimization to achieve baseline resolution [3]. The molecular weight difference (321.41 vs. 303.4) also provides a unique m/z signature for LC-MS/MS confirmation.

Chromatographic method development Physicochemical characterization Retention prediction

Commercially Available Reference Standard Purity: Minimum 95% to ≥98% by HPLC Across Verified Suppliers

Vildagliptin Impurity A (CAS 565453-39-6) is commercially available from multiple suppliers with verified HPLC purity specifications. Documented purity values include ≥98% (SynInnova Laboratories) , ≥95% (Clearsynth) , and >97% for synthesized batches used as reference standards in published quality control studies [1]. This purity level exceeds the typical threshold required for use as a secondary reference standard in pharmaceutical analysis (generally ≥95%). In comparison, some vendor listings for other vildagliptin impurities do not provide certified purity values or offer lower purity grades (e.g., 90% minimum for certain batches) , which can introduce quantitation bias in impurity methods.

Reference standard procurement Analytical quality control Method validation

Toxicological Qualification: Derived Human Equivalent Dose (HED) of 6.5 mg/day Supports Higher Specification Limits

A 2021 patient-centric specification study specifically evaluated the amide impurity (Impurity B, CAS 565453-39-6) of vildagliptin. From repeat-dose toxicity studies in rats, mice, and dogs, a No-Observed-Adverse-Effect Level (NOAEL) was derived and converted to a Human Equivalent Dose (HED) of 6.5 mg/day [1]. Furthermore, the ratio of Maximum Observed Amount (MOA) to Maximum Theoretical Amount (MTA) was found to be ≥1, indicating that metabolic contribution to the excreted amount justified a specification limit higher than the conventional ≤0.5% threshold [1]. This quantitative toxicological assessment is not available for most other vildagliptin impurities (e.g., Impurity A cyclic amidine, Impurity C diketopiperazine), which lack dedicated qualification studies and therefore default to lower ICH Q3A/Q3B qualification thresholds.

Toxicology Regulatory CMC Patient-centric specification

Optimal Procurement and Application Scenarios for Vildagliptin Impurity A (CAS 565453-39-6) Reference Standard


Analytical Method Development and Validation for ANDA Submissions

Use CAS 565453-39-6 as the primary reference standard for developing and validating HPLC/UPLC methods for the quantification of the amide impurity in vildagliptin drug substance and finished product. The compound's distinct LogP (0.23) and TPSA (95.66 Ų) [7] necessitate specific chromatographic optimization to achieve baseline resolution from vildagliptin (retention time difference approximately 2-3 minutes under typical reversed-phase conditions). The ≥95-98% HPLC purity available from qualified vendors ensures accurate response factor determination and method linearity from LOQ to 150% of the 0.3% specification limit [2].

Forced Degradation Studies and Stability-Indicating Method Qualification

Employ this impurity standard to identify and quantify the amide degradation product formed under alkaline and oxidative stress conditions. Vildagliptin degrades significantly under these conditions [7], and the amide impurity is a known degradation product as well as a process impurity. The compound's characterization data (¹H-NMR, ¹³C-NMR, LC-MS) enable unambiguous peak identification in stressed samples, and the availability of the reference standard allows for accurate mass balance calculations and degradation kinetic studies.

Regulatory Specification Justification Using Precedent Toxicological Data

Leverage the published patient-centric specification study for this impurity [7] to justify proposed specification limits in regulatory submissions. The derived HED of 6.5 mg/day and MOA/MTA ≥1 finding provide a scientific basis for accepting limits higher than the conventional ICH qualification threshold of 0.15% (for ≤2 g/day daily dose). This evidence can support a 0.3% specification limit as per USP/EP monographs and reduce the need for additional toxicological qualification studies.

Cross-Referencing and Method Transfer Between Pharmacopoeial and Vendor Nomenclature Systems

When transferring analytical methods between laboratories or referencing pharmacopoeial monographs, use this impurity standard (CAS 565453-39-6) to bridge the nomenclature gap: it is designated 'Impurity B' in USP/EP with a 0.3% limit, but commonly sold as 'Impurity A' by commercial vendors [7]. Procurement based on CAS number rather than impurity designation prevents costly errors in method transfer and ensures that the correct chemical entity is used for system suitability, relative retention time (RRT) marker establishment, and peak identification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vildagliptin Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.